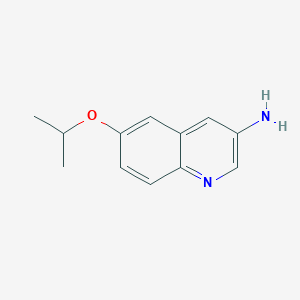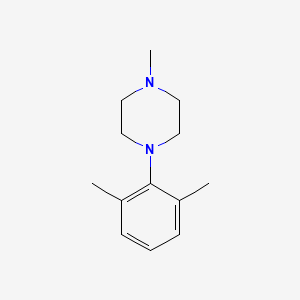
1-(2,6-Dimethylphenyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(2,6-Diméthylphényl)-4-méthylpipérazine est un composé organique qui appartient à la classe des pipérazines. Elle se caractérise par la présence d'un cycle pipérazine substitué par un groupe 2,6-diméthylphényl et un groupe méthyle.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la 1-(2,6-Diméthylphényl)-4-méthylpipérazine implique généralement la réaction de la 2,6-diméthylphénylamine avec la 4-méthylpipérazine. La réaction est généralement effectuée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, et peut nécessiter un catalyseur pour améliorer la vitesse de réaction. Les conditions de réaction, y compris la température et le temps, sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit souhaité.
Méthodes de Production Industrielle : Dans un contexte industriel, la production de 1-(2,6-Diméthylphényl)-4-méthylpipérazine peut impliquer des procédés de lots ou continus à grande échelle. Le choix de la méthode dépend de facteurs tels que le volume de production souhaité, les considérations de coût et l'impact environnemental. Les méthodes de production industrielle intègrent souvent des techniques avancées de purification et de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final.
Analyse Des Réactions Chimiques
Types de Réactions : La 1-(2,6-Diméthylphényl)-4-méthylpipérazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, telles que les amines.
Substitution : Le cycle pipérazine peut subir des réactions de substitution avec divers électrophiles, conduisant à la formation de différents dérivés.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les électrophiles tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés dans les réactions de substitution.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés de pipérazine substitués.
Applications De Recherche Scientifique
Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Médecine : La recherche a exploré son potentiel en tant qu'agent pharmacologique, en particulier dans le développement de nouveaux médicaments.
Industrie : Le composé est utilisé dans la production de divers produits chimiques et matériaux industriels.
Mécanisme d'Action
Le mécanisme d'action de la 1-(2,6-Diméthylphényl)-4-méthylpipérazine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des récepteurs ou à des enzymes, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylphenyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
La 1-(2,6-Diméthylphényl)-4-méthylpipérazine peut être comparée à d'autres composés similaires, tels que :
N-(2,6-Diméthylphényl)-2-(pipérazin-1-yl)acétamide : Ce composé présente des caractéristiques structurales similaires et a été étudié pour ses activités biologiques.
2,6-Diméthylphényl isocyanate : Un autre composé apparenté utilisé dans diverses applications chimiques.
La singularité de la 1-(2,6-Diméthylphényl)-4-méthylpipérazine réside dans son motif de substitution spécifique et les propriétés chimiques et biologiques qui en résultent.
Conclusion
La 1-(2,6-Diméthylphényl)-4-méthylpipérazine est un composé polyvalent avec une large gamme d'applications en chimie, biologie, médecine et industrie. Sa structure unique et sa réactivité en font un élément constitutif précieux pour la synthèse de molécules plus complexes et un candidat potentiel pour diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenyl)-4-methylpiperazine |
InChI |
InChI=1S/C13H20N2/c1-11-5-4-6-12(2)13(11)15-9-7-14(3)8-10-15/h4-6H,7-10H2,1-3H3 |
Clé InChI |
NHYJXISUOSCSJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




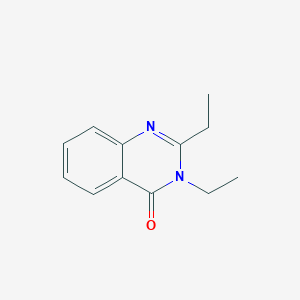
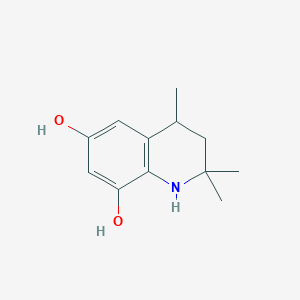
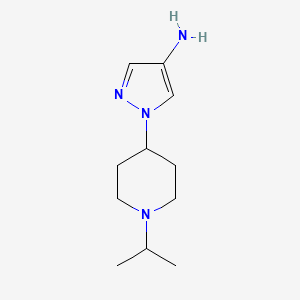

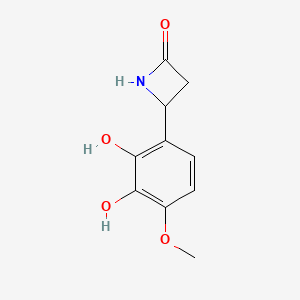



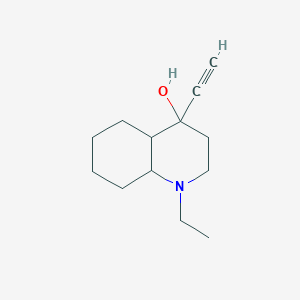

![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
